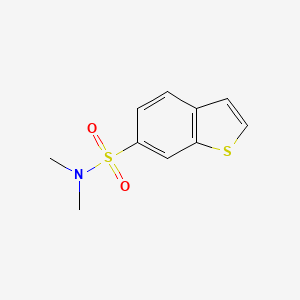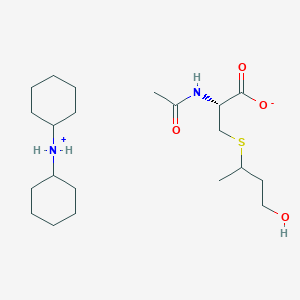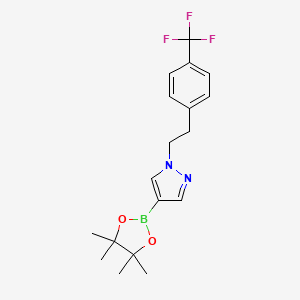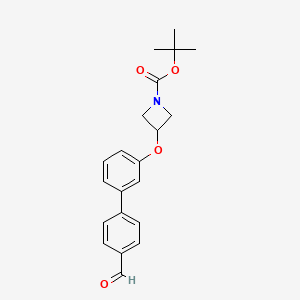
3-(4'-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a biphenyl group, an azetidine ring, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent such as DMF and POCl3.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 3-(4’-Carboxybiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester.
Reduction: 3-(4’-Hydroxymethylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The biphenyl group could facilitate binding to hydrophobic pockets, while the azetidine ring may provide rigidity and specificity.
類似化合物との比較
Similar Compounds
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(4’-Formylbiphenyl-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-(4’-Formylbiphenyl-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its biphenyl group, azetidine ring, and tert-butyl ester
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
tert-butyl 3-[3-(4-formylphenyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-19(13-22)25-18-6-4-5-17(11-18)16-9-7-15(14-23)8-10-16/h4-11,14,19H,12-13H2,1-3H3 |
InChIキー |
HWFCUANDTKUZBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


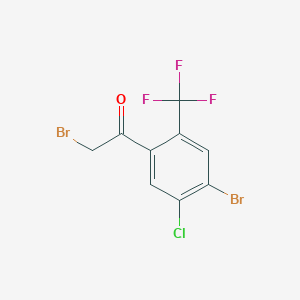
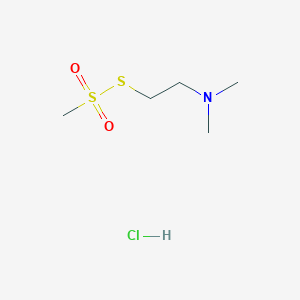

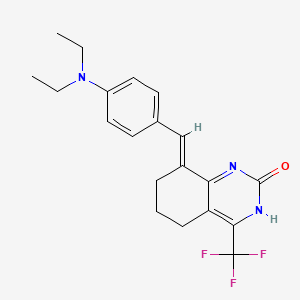
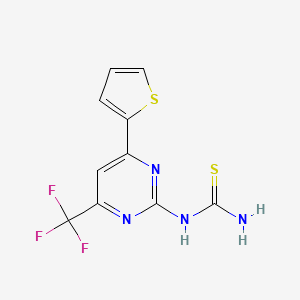
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
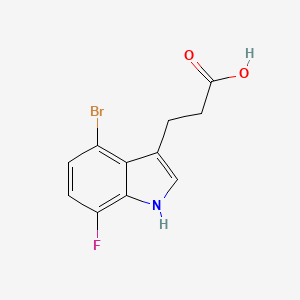
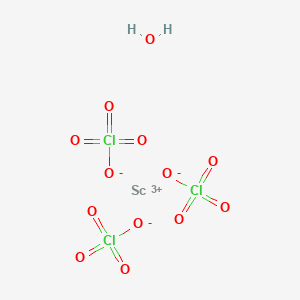
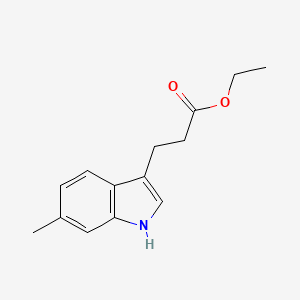
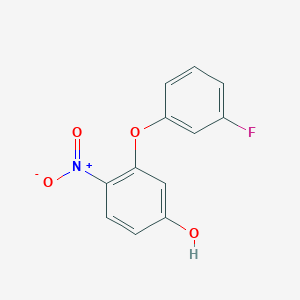
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
